molecular formula C11H14BF2NO2 B597219 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-59-1

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B597219
CAS No.: 1310404-59-1
M. Wt: 241.045
InChI Key: OSFFIGWRPWPBRL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3,5-difluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as crystallization or chromatography, are scaled up to handle larger quantities of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from oxidation of the boronic ester group.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium-catalyzed process facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. The key steps in the mechanism include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:

    3,5-Difluoropyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the fluorine atoms, which can affect its reactivity and selectivity in certain reactions.

    Phenylboronic Acid Pinacol Ester: A common boronic ester used in Suzuki-Miyaura coupling, but lacks the pyridine ring, which can influence the electronic properties of the resulting products.

The uniqueness of this compound lies in its combination of the boronic ester group and the fluorinated pyridine ring, providing a balance of reactivity and stability that is valuable in various synthetic applications.

Properties

IUPAC Name

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFIGWRPWPBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678212
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-59-1
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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